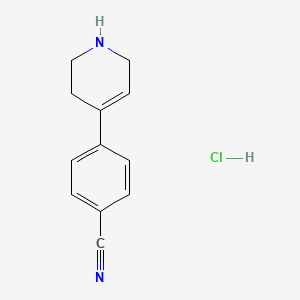
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzonitrile hydrochloride
Übersicht
Beschreibung
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHN·HCl
- Molecular Weight : 226.69 g/mol
Research indicates that this compound may interact with various biological targets:
- Inhibition of Kinases : Some studies suggest that this compound could modulate kinase activity, particularly TANK-binding kinase (TBK1), which plays a crucial role in inflammatory responses and cellular stress pathways .
- Antimicrobial Activity : Preliminary screenings have shown that related compounds exhibit antimicrobial properties against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydropyridine moiety can enhance potency against these pathogens .
Antimicrobial Activity
A study conducted on a series of compounds similar to this compound revealed promising antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for various analogs:
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| Analog A | 6.3 | M. tuberculosis |
| Analog B | 2.0 | M. tuberculosis |
| Analog C | 23 | E. coli |
These results indicate that structural modifications can significantly impact antimicrobial efficacy.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |
| U-937 (Leukemia) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
The compound demonstrated a dose-dependent increase in apoptosis markers in MCF-7 cells, suggesting a potential role in cancer therapy .
Case Studies
-
Case Study on TBK1 Inhibition :
A study highlighted the ability of related compounds to inhibit TBK1 activity in cellular models. The inhibition led to reduced inflammatory cytokine production in response to pathogen infection . This suggests that this compound may have therapeutic potential in treating inflammatory diseases. -
Anticancer Activity :
Another investigation focused on the anticancer properties of similar compounds against leukemia and breast cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development into anticancer agents due to their selective cytotoxicity .
Eigenschaften
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-5,14H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGLYEKOVYITIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















